An In-depth Technical Guide to the Synthesis of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate
An In-depth Technical Guide to the Synthesis of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate
Introduction
Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, also known by trade names such as Antioxidant 1135 and Irganox 1135, is a high-performance, sterically hindered phenolic antioxidant.[1][2][3] Its chemical name is benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-C9 branched alkyl esters.[1][2][3] As a liquid and non-discoloring stabilizer, it is widely utilized in the polymer industry to protect organic substrates against thermo-oxidative degradation during processing and long-term use.[2] Key applications include the stabilization of polyurethane flexible foams, where it prevents peroxide formation in the polyol during storage and transport and protects against scorching during the foaming process.[1][3] Its low volatility and excellent compatibility with polymer matrices make it particularly suitable for automotive applications, helping to prevent fogging and staining of textiles.[1][2]
This technical guide provides a comprehensive overview of the primary synthesis pathway for Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, including detailed experimental protocols, quantitative data, and process visualizations for researchers, scientists, and professionals in drug development and polymer chemistry.
Core Synthesis Pathway
The industrial synthesis of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate is predominantly a two-step process. This pathway is favored for its high efficiency and yield. The process begins with a base-catalyzed Michael addition, followed by a transesterification reaction to yield the final product.
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Step 1: Michael Addition - Synthesis of the intermediate, Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, via the reaction of 2,6-di-tert-butylphenol with methyl acrylate.
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Step 2: Transesterification - Conversion of the methyl ester intermediate to the final octyl (or C7-C9 branched alkyl) ester by reaction with the corresponding alcohol.
Experimental Protocols and Data
The following sections provide detailed experimental methodologies for the synthesis of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate.
Step 1: Synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
This procedure is based on the base-catalyzed Michael addition of 2,6-di-tert-butylphenol to methyl acrylate. The use of an alkali metal hydroxide catalyst, such as potassium hydroxide, has been shown to produce the intermediate with high yield.
Experimental Protocol:
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Reactor Setup: A suitable reactor is charged with 2,6-di-tert-butylphenol (1.0 mol equivalent). The vessel is purged with an inert gas (e.g., argon or nitrogen).
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Catalyst Addition: The 2,6-di-tert-butylphenol is heated to approximately 190°C (463 K). Granulated potassium hydroxide (0.02 mol equivalent) is added to the molten phenol.
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Temperature Adjustment: After 10 minutes of stirring, the reaction mixture is cooled to 130°C (403 K).
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Reactant Addition: Methyl acrylate (1.3 mol equivalent) is added to the mixture. A spontaneous decrease in temperature to approximately 110°C (383 K) is typically observed upon addition.
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Reaction: The reaction is highly efficient and proceeds rapidly. Stirring is continued for approximately 25-30 minutes at 110°C.
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Work-up: The mixture is cooled to room temperature, and a 10% aqueous solution of hydrochloric acid is added to neutralize the catalyst. The product is then extracted using a nonpolar solvent, such as hexane.
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Purification: The organic layer is separated, and the solvent is removed under reduced pressure to yield the crude methyl ester intermediate. For many industrial applications, the purity at this stage is sufficient for the subsequent transesterification step.
Quantitative Data (Step 1):
| Parameter | Value | Reference |
| Catalyst | Potassium Hydroxide (KOH) | [4] |
| Molar Ratio (Phenol:Acrylate:Catalyst) | 1 : 1.3 : 0.02 | [4] |
| Initial Temperature (Catalyst Addition) | 190°C (463 K) | [4] |
| Reaction Temperature | 110°C (383 K) | [4] |
| Reaction Time | 25 minutes | [4] |
| Yield | 98 mol% | [4] |
Step 2: Transesterification to Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate
This protocol describes the transesterification of the methyl ester intermediate with a C7-C9 branched-chain alcohol. The procedure is adapted from the high-yield synthesis of the analogous octadecyl ester. A catalyst such as zinc acetate is effective in driving this reaction.
Experimental Protocol:
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Reactor Setup: The reactor is charged with Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (1.0 mol equivalent) and the C7-C9 branched alcohol (e.g., 1-octanol or isooctanol, 1.02-1.05 mol equivalent).
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Catalyst Addition: The mixture is heated to 80°C under a nitrogen atmosphere. Anhydrous zinc acetate (0.001 mol equivalent) is added as the catalyst.
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Reaction: The temperature is raised to 175°C. Methanol, formed as a byproduct, is continuously distilled from the reaction mixture to drive the equilibrium towards the product. A dephlegmator heated to approximately 80°C can aid in the selective removal of methanol.
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Vacuum Application: After the initial distillation of methanol at atmospheric pressure ceases, the pressure is gradually reduced to 1-3 mbar over one hour while maintaining the temperature at 175°C.
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Reaction Completion: The reaction is held under these conditions for an additional 1-3 hours to ensure complete conversion.
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Purification: The crude product is cooled. If necessary, the catalyst can be removed by filtering the hot mixture through a bed of a suitable adsorbent like synthetic magnesium silicate. The final product is a colorless to slightly yellow liquid.
Quantitative Data (Step 2):
| Parameter | Value | Reference |
| Catalyst | Anhydrous Zinc Acetate | (Adapted from similar synthesis) |
| Molar Ratio (Methyl Ester:Alcohol) | 1 : 1.02-1.05 | (Adapted from similar synthesis) |
| Reaction Temperature | 175°C | (Adapted from similar synthesis) |
| Pressure | Atmospheric, then 1-3 mbar | (Adapted from similar synthesis) |
| Reaction Time | 3-5 hours | (Adapted from similar synthesis) |
| Expected Yield | >99% | (Based on analogous reaction) |
Process and Workflow Visualization
A systematic workflow is critical for ensuring the efficiency and safety of the synthesis process. The following diagram illustrates the key stages from raw material input to final product analysis.
Conclusion
The synthesis of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate via a two-step pathway involving a Michael addition followed by transesterification represents a robust and high-yield industrial method. This approach allows for the efficient production of a high-performance liquid antioxidant that is critical for the stabilization of various polymers, particularly polyurethanes. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for professionals engaged in chemical synthesis and polymer additive development. Adherence to the outlined process parameters is key to achieving high product purity and yield.
